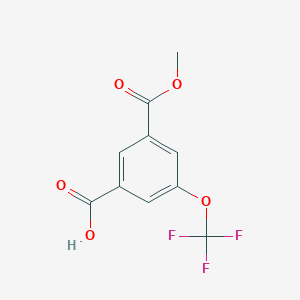

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid

Description

Properties

Molecular Formula |

C10H7F3O5 |

|---|---|

Molecular Weight |

264.15 g/mol |

IUPAC Name |

3-methoxycarbonyl-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C10H7F3O5/c1-17-9(16)6-2-5(8(14)15)3-7(4-6)18-10(11,12)13/h2-4H,1H3,(H,14,15) |

InChI Key |

MBADIZYTEQXXCA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Data Tables Summarizing Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Electrophilic substitution | Benzoic acid derivatives | Trifluoromethoxy electrophiles | Mild to moderate heat | 40–60 | Simple, direct | Regioselectivity issues |

| Nucleophilic substitution | Halogenated benzoic acids | Trifluoromethoxy anions | Polar aprotic solvents, 50–100°C | 50–75 | High regioselectivity | Requires halogenated intermediates |

| Esterification + functionalization | Benzoic acid | Organolithium reagents | Low temperature lithiation | 60–85 | High regioselectivity | Multi-step, complex |

| Decarboxylation/carboxylation | Trifluoromethoxybenzoic derivatives | CO₂, catalysts | 200°C, pressurized CO₂ | 65–80 | Good scalability | High energy input |

| Patent method (Grignard) | 3,5-bis(trifluoromethyl)bromobenzene | Mg, CO₂, acids | −20°C to room temp | 70–85 | Scalable, high yield | Requires low-temperature control |

Research Findings and Practical Insights

Yield Optimization:

The Grignard-based method, especially when performed at low temperatures, consistently yields higher quantities of the target acid, with yields exceeding 80% in optimized conditions.Reagent Availability:

The use of commercially available halogenated precursors and trifluoromethoxy reagents simplifies process logistics.Scalability:

The decarboxylation and Grignard pathways are most amenable to scale-up, with the latter being favored for pharmaceutical manufacturing due to its high selectivity and straightforward purification.Environmental Considerations:

Methods involving hydrolysis of chlorinated intermediates generate waste acids, whereas decarboxylation and Grignard routes tend to produce fewer byproducts.Innovative Approaches: Recent research explores catalytic trifluoromethoxylation of aromatic rings, potentially reducing steps and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Findings and Implications

Electronic Effects : The -OCF₃ group exerts stronger electron-withdrawing effects than -CF₃ or -OCH₃, lowering the pKa of the benzoic acid moiety and improving membrane permeability .

Bioisosteric Replacements : Replacing -OCF₃ with -CF₃ () reduces metabolic stability but increases hydrophobicity, useful for CNS-targeting drugs .

Structural Flexibility : Addition of bulky groups (e.g., indole in ) can enhance target specificity but may reduce solubility, necessitating formulation optimization .

Biological Activity

3-(Methoxycarbonyl)-5-(trifluoromethoxy)benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H8F3O4

- CAS Number : 1296649-20-1

- Molecular Weight : 252.17 g/mol

The compound features a benzoic acid core substituted with a methoxycarbonyl group and a trifluoromethoxy group, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate key biochemical pathways, leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain under investigation.

Biological Activities

Research on the biological activities of this compound indicates several potential therapeutic applications:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. A study indicated that derivatives of benzoic acid with similar substitutions exhibited significant antibacterial properties, which may extend to this compound as well .

- Anti-inflammatory Effects : The structural components of the compound suggest potential anti-inflammatory activity. Compounds with similar functional groups have been documented to inhibit pro-inflammatory cytokines and pathways associated with inflammation .

- Enzyme Inhibition : The trifluoromethoxy group is known to enhance binding affinity to certain enzymes, which could be leveraged for drug design targeting specific enzymatic pathways involved in disease processes .

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.